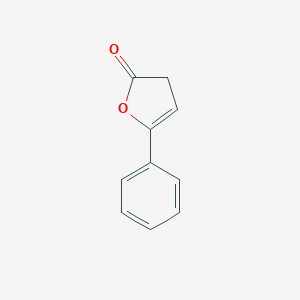

5-Phenyl-3H-furan-2-one

Description

Properties

IUPAC Name |

5-phenyl-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYIZIBZHMNOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300775 | |

| Record name | 5-Phenyl-3H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-39-1 | |

| Record name | NSC138930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-3H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Phenyl 3h Furan 2 One

De Novo Synthetic Routes to 5-Phenyl-3H-furan-2-one

De novo synthesis, the construction of complex molecules from simple precursors, offers versatile pathways to this compound. These methods often involve the strategic formation of the furanone ring through cyclization or multi-component reactions.

Cyclization Reactions of Precursor Molecules

The cyclization of carefully designed precursor molecules is a fundamental approach to synthesizing the this compound scaffold. These reactions typically involve the intramolecular formation of the lactone ring from an open-chain intermediate.

One common strategy involves the cyclization of γ-keto acids or their derivatives. For instance, 4-oxo-4-phenylbutanoic acid can be cyclized under acidic conditions to yield the target furanone. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the carboxylic acid moiety to form the five-membered lactone ring.

Another approach utilizes the cyclization of substituted butenoic acids. For example, N'-[2-Oxo-5-R-furan-3(2H)-ylidene]acylhydrazides can react with alcohols to form furanone derivatives. chimicatechnoacta.ru The reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acid hydrazides, which are versatile intermediates for further heterocyclic synthesis. researchgate.net

The following table summarizes key aspects of cyclization reactions for the synthesis of this compound and its derivatives.

| Precursor Type | Reagents/Conditions | Key Transformation | Reference |

| 4-Oxo-4-phenylbutanoic acid | Acid catalyst (e.g., H₂SO₄) | Intramolecular esterification | N/A |

| N'-[2-Oxo-5-R-furan-3(2H)-ylidene]acylhydrazides | Alcohols | Decyclization and rearrangement | chimicatechnoacta.ru |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | Nucleophilic attack and ring opening | researchgate.net |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to highly functionalized furanones. researchgate.net These reactions are prized for their ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

A notable example is the one-pot synthesis of highly functionalized furans from the reaction of arylglyoxals, acetylacetone (B45752), and phenols. nih.govscispace.com In this approach, a Knoevenagel condensation between the arylglyoxal and acetylacetone is followed by a Michael addition of the phenol (B47542) and subsequent intramolecular cyclization and dehydration to afford the furanone core. While this specific example leads to a different furanone derivative, the principle can be adapted for the synthesis of this compound by selecting appropriate starting materials.

MCRs offer several advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures, making them an attractive strategy in modern organic synthesis. researchgate.net

Targeted Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. This often requires precise control over the regioselectivity and stereoselectivity of the synthetic route.

Regioselective and Stereoselective Synthetic Pathways

Achieving regioselectivity—the preferential reaction at one of two or more possible sites—is a key challenge in the synthesis of substituted furanones. For instance, in the synthesis of furan (B31954) derivatives from 1,1-diethoxyalk-3-yn-2-ones, the final position of the substituent is dependent on the nature of the nucleophile and the substituent at the C-5 position, though for a given set of reactants, the reaction is regiospecific. chim.it

Stereoselectivity, the control of the spatial orientation of atoms, is also critical, particularly when synthesizing chiral furanone analogues. The synthesis of optically active methylene (B1212753) lactones, which are key intermediates for certain natural products, has been achieved stereoselectively from L-glutamic acid. tandfonline.com This demonstrates the potential for creating specific enantiomers of furanone derivatives. Intramolecular aldol (B89426) reactions have also been employed for the stereoselective synthesis of cis-substituted dihydrobenzofuranylcoumarins. scirp.org

The following table outlines examples of regioselective and stereoselective synthetic methods.

| Method | Key Feature | Outcome | Reference |

| Reaction of 1,1-diethoxyalk-3-yn-2-ones with nucleophiles | Regiospecific | Defined substituent placement | chim.it |

| Synthesis from L-glutamic acid | Stereoselective | Optically active methylene lactones | tandfonline.com |

| Intramolecular Aldol Reaction | Stereoselective | cis-Substituted products | scirp.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been developed for the synthesis of furanones.

Transition metal catalysts, such as rhodium, palladium, and gold, are widely used. For example, rhodium-catalyzed cyclocarbonylation of propargyl alcohol derivatives can produce 3-silyl-2(5H)-furanones. researchgate.net Gold catalysts have been shown to be effective in the cyclization of propargylic substituted β-ketoesters to form furans. hud.ac.uk Furthermore, cobalt(II) complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool. Brønsted base catalysis can be used to activate 5-substituted-furan-2(3H)-ones to generate dienolates, which can then participate in cycloaddition reactions. acs.orgresearchgate.net

Green Chemistry Principles in Furanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. umb.edu These principles are increasingly being applied to the synthesis of furanones.

One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. For example, the use of microwave-assisted organic synthesis under solvent-free conditions has been reported for the synthesis of pyrrolidinone derivatives from furanones, offering high purity and yields in an eco-friendly manner. ekb.eg The use of titanium silicate (B1173343) molecular sieves as catalysts for the synthesis of 5-hydroxy-2(5H)-furanone is another example of a greener catalytic approach. rsc.org

The following table highlights the application of green chemistry principles in furanone synthesis.

| Green Chemistry Principle | Application in Furanone Synthesis | Example | Reference |

| Use of Safer Solvents and Auxiliaries | Solvent-free reactions | Microwave-assisted synthesis | ekb.eg |

| Catalysis | Use of heterogeneous or recyclable catalysts | Titanium silicate molecular sieves | rsc.org |

| Atom Economy | Multi-component reactions | One-pot synthesis of functionalized furans | nih.govscispace.com |

| Use of Renewable Feedstocks | Synthesis from biomass | Use of 5-hydroxymethylfurfural | und.edu |

Reactivity and Mechanistic Investigations of 5 Phenyl 3h Furan 2 One

Electrophilic and Nucleophilic Reactivity Profiles of the Furanone Ring System

The furanone ring in 5-phenyl-3H-furan-2-one possesses distinct sites for both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

Nucleophilic Addition Reactions

The furanone ring of this compound and its derivatives is susceptible to nucleophilic attack at several positions, primarily the carbonyl carbon (C2) and the exocyclic double bond, if present. tandfonline.com The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific reaction conditions. tandfonline.com

For instance, the reaction of 3-[bis(methylthio)methylene]-5-phenyl-2(3H)-furanone with aniline (B41778) results in a mixture of a pyrrole (B145914) derivative and a furan (B31954) derivative, indicating initial attack at the lactone carbonyl. However, in other cases, nucleophilic addition can lead to ring-opening of the furanone. ekb.egnih.gov For example, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) leads to the formation of acid hydrazides through nucleophilic attack and subsequent ring opening. researchgate.net Similarly, the reaction of a 3-(diarylmethylenehydrazono)-5-tert-butyl-3H-furan-2-one derivative with various acid hydrazides results in ring-opening to form N'-substituted 2-(2-(diarylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enehydrazides. researchgate.net

The table below summarizes the outcomes of various nucleophilic addition reactions on this compound derivatives.

| Furanone Derivative | Nucleophile | Product(s) | Reference |

| 3-[bis(methylthio)methylene]-5-phenyl-2(3H)-furanone | Aniline | Pyrrole derivative and Furan derivative | |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | Acid hydrazides | researchgate.net |

| 3-(Diarylmethylenehydrazono)-5-tert-butyl-3H-furan-2-one | Acid hydrazides | N'-substituted 2-(2-(diarylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enehydrazides | researchgate.net |

| (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one | Amines, Urea, Thiourea (B124793) | (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one and related compounds | ekb.eg |

Electrophilic Substitution Pathways

Electrophilic substitution reactions on the furanone ring itself are less common than on the appended phenyl ring. However, the phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions. tandfonline.com The specific position of substitution on the phenyl ring is directed by the electronic nature of the furanone substituent.

In related furanone systems, electrophilic attack can also occur at the furan ring, particularly at the C5 position in 1-furfuryl-3-carbethoxy/acetyl-5-hydroxy-2-methylindoles. While direct electrophilic substitution on the furanone ring of this compound is not extensively documented, the reactivity of the phenyl group is a key aspect of its chemistry.

Ring-Opening and Ring-Closure Reaction Mechanisms of this compound Derivatives

The furanone ring is not inert and can undergo cleavage and rearrangement under various conditions, including thermal, photochemical, and catalytic induction.

Thermally Induced Ring-Opening Processes

Heating 2(3H)-furanones can lead to their isomerization to the corresponding 2(5H)-furanone through a ring-opening mechanism that proceeds via a ketenoic aldehyde intermediate. researchgate.net This process involves a hydrogen transfer reaction. researchgate.net Further heating can lead to decomposition, for example, forming acrolein and carbon monoxide from the parent 2(3H)-furanone. researchgate.net In the case of cyclobutenedione derivatives, thermal rearrangement can lead to the formation of 5H-furanones via a vinylketene intermediate. rsc.org

Photoinduced Ring-Opening Mechanisms

Ultraviolet (UV) irradiation can induce the ring-opening of furanones. rsc.orgrsc.org This photochemical reaction often proceeds through an ultrafast deactivation of the initially excited state, leading to the formation of a ring-opened ketene (B1206846) species. rsc.orgacs.org This process is believed to be mediated by the involvement of dissociative (n/π)σ* states. rsc.orgacs.org The quantum yield for the formation of the ring-opened product can be significant. rsc.org For 2-furanone, the ring-opened product is formed in a highly vibrationally excited state. rsc.orgacs.org The presence of a double bond within the furanone ring can influence the dynamics of this process by allowing for ring-puckering, which can slow down the ring-opening. dntb.gov.ua

The table below summarizes key findings from photoinduced ring-opening studies of furanones.

| Furanone System | Excitation Wavelength | Key Observation | Reference |

| Furanone in CH3CN | 225 nm | Ultrafast (<1 ps) ring-opening to form a ketene | researchgate.netrsc.org |

| 2-Furanone | 225 nm | Formation of a vibrationally excited ketene | acs.org |

| 5H-furan-2-one | - | Ring-puckering competes with and slows down ring-opening | dntb.gov.ua |

Base-Catalyzed and Acid-Catalyzed Ring Transformations

Both acids and bases can catalyze the transformation of this compound and its derivatives. Base-catalyzed reactions often involve the deprotonation at the α-position to form a dienolate intermediate. nih.govacs.org This dienolate can then participate in various reactions, including cycloadditions. nih.govacs.org However, in some cases, attempted base-catalyzed reactions with 5-phenylfuran-2(3H)-one have been unsuccessful. acs.org

Acid- and base-catalyzed modifications of 3-[aryl(hetaryl)hydrazinylidene]-3H-furan-2-ones have also been studied. researchgate.netdntb.gov.ua For instance, the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with o-phenylenediamine (B120857) under what can be considered acidic or neutral conditions leads to a ring-opened intermediate that subsequently cyclizes to form a quinoxaline (B1680401) derivative. tubitak.gov.tr In the presence of a base, 5-substituted-furan-2(3H)-ones can provide the corresponding dienolates, which are valuable synthetic intermediates. acs.org

Cycloaddition Reactions Involving this compound

This compound, a member of the butenolide family, participates in various cycloaddition reactions, serving as a valuable building block in the synthesis of complex cyclic systems. These reactions, particularly the Diels-Alder and higher-order cycloadditions, are crucial for constructing polycyclic scaffolds.

Diels-Alder Reaction Pathways and Stereochemical Outcomes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org In the context of this compound, the butenolide ring acts as the dienophile, reacting with a conjugated diene. The stereochemistry of the resulting cycloadduct is a key aspect of these transformations.

The stereochemical outcome of a Diels-Alder reaction is governed by the principle of cis-stereospecificity, where the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For substituted dienophiles like this compound, this means that substituents on the double bond of the furanone ring will maintain their relative orientation in the newly formed cyclohexene (B86901) ring.

Furthermore, the interaction between the diene and the dienophile can lead to different diastereomers, primarily designated as endo and exo products. The "endo rule" often predicts the major product, which arises from a transition state where the substituent on the dienophile is oriented towards the developing π-system of the diene. anu.edu.au This is often rationalized by favorable secondary orbital interactions. However, the prediction of endo/exo selectivity can be complex and is not always straightforward. anu.edu.au For instance, while furan-2(5H)-one, a related butenolide, shows mild endo selectivity in its Diels-Alder reactions, dihydro-3-methylenefuran-2(3H)-one exhibits mild exo selectivity. anu.edu.au

Theoretical studies, such as ab initio calculations, have been employed to understand the endo/exo and diastereofacial selectivities in Diels-Alder reactions involving chiral butenolides. capes.gov.br These studies indicate that the inclusion of polarization functions in the basis set is crucial for accurately predicting the endo/exo selectivity. capes.gov.br The stereoselectivity can also be influenced by factors like the steric and stereoelectronic effects of substituents adjacent to the dienophile. researchgate.net

A notable application of the Diels-Alder reaction involving butenolides is the synthesis of microbial signaling molecules. researchgate.net A Diels-Alder/retro-Diels-Alder approach has been successfully used to synthesize these compounds, with an enantioselective Diels-Alder reaction being a key step for producing enantiomerically pure butenolides. researchgate.net

Higher-Order Cycloaddition Reactions

Beyond the well-known [4+2] Diels-Alder reactions, this compound and its derivatives can participate in higher-order cycloadditions, which involve more than six π-electrons. These reactions are valuable for constructing larger ring systems. mdpi.com

One prominent example is the [8+2]-cycloaddition. In these reactions, 5-substituted-furan-2(3H)-ones, including the phenyl derivative, can act as a 2π-component. acs.org Under Brønsted base catalysis, these furanones form dienolates, which then react with an 8π-component like 8,8-dicyanoheptafulvene. acs.org This organocatalytic approach is operationally simple and provides polycyclic γ-lactone derivatives with high diastereoselectivity. acs.org The reaction proceeds by generating a dienolate from the furanone, which then undergoes a higher-order cycloaddition to form the polycyclic product. acs.org

The following table summarizes the results of the [8+2]-cycloaddition of various 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, highlighting the high diastereoselectivity achieved.

| Entry | Furanone Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Ph (Phenyl) | 3a | 96 | >20:1 |

| 2 | 4-MeC6H4 (4-Tolyl) | 3b | 94 | >20:1 |

| 3 | 4-MeOC6H4 (4-Methoxyphenyl) | 3c | 99 | >20:1 |

| 4 | 4-ClC6H4 (4-Chlorophenyl) | 3d | 95 | >20:1 |

| 5 | 2-thienyl | 3e | 90 | >20:1 |

| 6 | Me (Methyl) | 3f | 85 | >20:1 |

| 7 | Et (Ethyl) | 3g | 88 | >20:1 |

Data sourced from a study on the [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones. acs.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the transformation of organic molecules, and this compound is a versatile substrate in this regard. nih.govfrontiersin.org Palladium and rhodium are among the most frequently employed metals for catalyzing reactions involving furanone scaffolds. researchgate.netrsc.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been effectively used in various transformations of furanones and related compounds. pku.edu.cnresearchgate.net For instance, rhodium(II) carboxylates can catalyze the formation of 5-aryl-2-siloxyfurans, which are precursors to 5-phenylfuran-2(3H)-one. pku.edu.cn In a specific example, the rhodium(II)-catalyzed reaction of a silyl-protected enoldiazoketone leads to a cyclopropene (B1174273) intermediate that rearranges to 2-(tert-butyldimethylsilyloxy)-5-phenylfuran, a direct precursor to this compound. pku.edu.cn

Rhodium catalysts are also pivotal in carbonylative reactions. A notable application is the rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids, which provides an efficient route to 5-aryl-2(5H)-furanones. researchgate.net In a proposed mechanism, an arylrhodium(I) species, formed from the transmetalation of a Rh(I) compound with the arylboronic acid, undergoes sequential insertion of carbon monoxide and the alkyne, followed by cyclization and protonation to yield the furanone product. researchgate.net

The choice of rhodium catalyst and reaction conditions can significantly influence the outcome. For example, in the rearrangement of cycloprop-2-en-1-yl ketones, Rh(I) and Rh(II) catalysts can lead to different regioisomers of substituted furans. pku.edu.cn

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for cross-coupling reactions, and furanone derivatives are excellent substrates for such transformations. mdpi.comacs.orgacs.org For instance, 4-tosyl-2(5H)-furanone undergoes palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to furnish 4-substituted 2(5H)-furanones in good to moderate yields. ysu.am These reactions are typically carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a base like potassium fluoride. ysu.am

Similarly, 3,4-dibromo-2(5H)-furanone can undergo regioselective palladium-catalyzed cross-coupling with alkylboronic acids to yield 4-alkyl-3-bromo-2(5H)-furanones. researchgate.net These monobrominated derivatives can then be further functionalized to produce unsymmetrically disubstituted furanones. researchgate.net

The table below presents selected examples of palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with various boronic acids.

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Phenyl-2(5H)-furanone | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2(5H)-furanone | 94 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2(5H)-furanone | 91 |

| 4 | 1-Naphthylboronic acid | 4-(1-Naphthyl)-2(5H)-furanone | 85 |

| 5 | 2-Thiopheneboronic acid | 4-(2-Thienyl)-2(5H)-furanone | 49 |

Data adapted from a study on palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone. ysu.am

Spectroscopic and Advanced Characterization Techniques for 5 Phenyl 3h Furan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the 5-phenyl-3H-furan-2-one scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl and furanone rings.

In a typical ¹H NMR spectrum of 5-benzylfuran-2(3H)-one, a derivative, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.10–7.48 ppm. acs.org The proton at the C5 position of the furanone ring is observed as a multiplet around δ 5.04–5.07 ppm. acs.org The two sets of methylene (B1212753) protons (CH₂) on the furanone ring and the benzyl (B1604629) group show distinct signals, often as quartets, around δ 3.17 and 3.61 ppm, respectively. acs.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on both the phenyl and furanone moieties. For instance, in derivatives like 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one, the aromatic protons appear as a multiplet between δ 7.31–7.62 ppm, while exchangeable NH protons can be observed and confirmed by D₂O exchange. farmaceut.org

Interactive Table: ¹H NMR Data for selected this compound Derivatives

| Compound | Solvent | Aromatic Protons (δ ppm) | Furanone/Other Protons (δ ppm) | Reference |

| 5-Benzylfuran-2(3H)-one | CDCl₃ | 7.10-7.48 (m, 5H) | 5.04-5.07 (m, 1H), 3.61 (q, 2H), 3.17 (q, 2H) | acs.org |

| 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one | DMSO-d₆ | 7.31-7.62 (m, 13H) | 9.90 (br, 2H, NH), 10.60 (s, 1H, NH) | farmaceut.org |

| (5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid | DMSO | 7.44-7.49 (m, 3H), 7.77-7.79 (m, 2H) | 5.70 (dd, 1H), 3.76 (dd, 1H), 3.40 (dd, 1H), 6.29 (d, 1H), 6.39-6.41 (m, 2H), 6.91 (d, 1H), 7.57 (m, 1H), 12.29 (br s, 1H) | iucr.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal.

For 5-benzylfuran-2(3H)-one, the carbonyl carbon (C=O) of the lactone ring shows a characteristic signal at approximately δ 176.6 ppm. acs.org The carbons of the phenyl ring typically resonate in the aromatic region between δ 127.2 and 135.3 ppm. acs.org The carbon atoms within the furanone ring also have distinct chemical shifts, for example, C5 at δ 99.8 ppm. acs.org The methylene carbons appear at higher field, around δ 34.1 and 35.0 ppm. acs.org The precise chemical shifts can be influenced by substituents on the phenyl ring or the furanone core, providing valuable structural information. For example, in (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid, the carbon signals are well-resolved, allowing for the assignment of each carbon in the complex structure. iucr.org

Interactive Table: ¹³C NMR Data for selected this compound Derivatives

| Compound | Solvent | Carbonyl Carbon (δ ppm) | Aromatic/Heteroaromatic Carbons (δ ppm) | Aliphatic Carbons (δ ppm) | Reference |

| 5-Benzylfuran-2(3H)-one | CDCl₃ | 176.6 | 156.1, 135.3, 129.2 (2C), 128.8 (2C), 127.2, 99.8 | 35.0, 34.1 | acs.org |

| 1-(Furan-2-yl)-3-phenylpropynone | CDCl₃ | 164.8 | 153.3, 148.0, 133.1, 130.9, 128.7, 120.9, 120.0, 112.7 | 91.9, 86.3 | rsc.org |

| (5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid | DMSO-d₆ | 163.0, 167.4 | 107.9, 111.0, 127.3 (2C), 129.4 (2C), 130.1, 131.0, 131.17, 131.20, 143.0, 152.6, 156.2 | 38.8, 54.0 | iucr.org |

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for elucidating the spatial relationships between atoms in a molecule. libretexts.org A NOESY experiment reveals through-space interactions between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. libretexts.org For complex derivatives of this compound, NOESY can help to establish the relative configuration of stereocenters. For instance, in the structural analysis of functionalized bipyrroles derived from related furanone precursors, 2D techniques including NOESY were crucial for confirming the proposed structures. mdpi.com These techniques, along with others like COSY, HMQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, even in complex molecular architectures. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the lactone ring, which appears in the region of 1750–1800 cm⁻¹. For instance, in 4,5-diphenyl-3-(1-H-tetrazol-5-yl)-2(5H)-furanone, this peak is observed at 1758 cm⁻¹. epa.hu The C=C stretching vibrations of the furanone ring and the phenyl group are usually found in the 1600–1650 cm⁻¹ range. epa.hu In derivatives containing other functional groups, such as a cyano group (-CN), a characteristic absorption appears around 2252 cm⁻¹. epa.hu The presence of N-H or O-H groups in derivatives will also give rise to broad or sharp bands in the higher frequency region (above 3000 cm⁻¹). epa.hu

Interactive Table: IR Data for selected this compound Derivatives

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Reference |

| 4,5-diphenyl-3-(1-H-tetrazol-5-yl)-2(5H)-furanone | 3213, 1758, 1614, 1600 | N-H, C=O (lactone), C=N, C=C | epa.hu |

| 3-cyano-4,5-diphenyl-2(3H)-furanone | 2252, 1782, 1623 | C≡N, C=O (lactone), C=C | epa.hu |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 3210, 1605, 1076 | N-H, C=N, N-N | nih.gov |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) confirms the molecular weight of the compound. For example, the mass spectrum of 4,5-diphenyl-3-(1-H-tetrazol-5-yl)-2(5H)-furanone shows a molecular ion peak at m/z 304. epa.hu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For 5-benzylfuran-2(3H)-one, the calculated exact mass for [M+H]⁺ is 175.0759, which is in close agreement with the found value of 175.0758. acs.org

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. The fragmentation of 3(2H)-furanones has been studied in detail, revealing characteristic pathways that can help in the identification of unknown related compounds. imreblank.ch Common fragmentation patterns for this compound derivatives often involve the loss of small, stable molecules like CO, CO₂, or fragments from substituents.

X-ray Crystallography for Solid-State Structural Conformation

For several derivatives of this compound, X-ray crystallography has been used to confirm their structures and stereochemistry. For example, the crystal structure of 5,5-diphenyldihydrofuran-2(3H)-one revealed that the furan (B31954) ring adopts an envelope conformation and the two phenyl rings are nearly perpendicular to each other. iosrjournals.org In another study, the crystal structures of (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and a related thiophene (B33073) derivative were determined, showing that the central dihydropyrazole ring in both molecules adopts an envelope conformation. iucr.org The crystal packing in these structures is often stabilized by intermolecular interactions such as hydrogen bonding and C-H···π interactions. iucr.orgiosrjournals.org

Computational Chemistry and Theoretical Studies on 5 Phenyl 3h Furan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for furanone derivatives help in understanding their electronic properties and predicting their reactivity. For derivatives featuring a phenyl group at the C5 position, computational models have indicated a correlation between the electronic structure and potential bioactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and chemical reactivity. ndl.gov.insemanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ndl.gov.in A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to move electrons between the frontier orbitals. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Furan (B31954) Derivative Data based on a similar furan-containing compound for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Source: Data modeled after findings for a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole system. ndl.gov.in

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. mdpi.com

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green usually represents areas of neutral potential. mdpi.com For 5-Phenyl-3H-furan-2-one, the most negative potential is expected to be localized around the carbonyl oxygen atom of the furanone ring, making it a primary site for electrophilic interaction. The phenyl ring and the hydrogen atoms would exhibit less negative or positive potential. Studies on similar heterocyclic compounds confirm that nitrogen and oxygen atoms are often the most electron-rich sites. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is the negative of the chemical potential, χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These descriptors have been successfully calculated for a wide range of heterocyclic molecules to predict their reactivity trends.

Table 2: Representative Global Reactivity Descriptors for a Related Furan Derivative Calculated values based on the representative FMO data in Table 1.

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0053 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.27685 |

| Electronegativity (χ) | -μ | 3.27685 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.6732 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This information is vital for understanding reaction kinetics and selectivity. While specific mechanistic studies on this compound are limited, research on analogous structures provides a framework for understanding its potential reactivity.

For example, DFT calculations have been used to elucidate the mechanism of the gold-catalyzed ring-opening borylation of 2-phenyltetrahydrofuran, a structurally similar saturated analog. The study computed the Gibbs free energy (ΔG‡) for the reaction pathway, identifying a low-energy transition state for the formation of an organogold intermediate, which supported a carbocation formation mechanism. Similarly, quantum chemical modeling of a substituted furanone revealed that different conformers (rotamers) are energetically very close, with a minor rotational barrier, which can influence crystal packing and reactivity. These types of calculations could be applied to understand reactions of this compound, such as oxidation, reduction, or substitution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into the conformational flexibility and dynamic behavior of molecules in solution or other environments.

For furan-containing compounds like furanosides, MD simulations have been used to systematically analyze their conformational properties and the influence of substituents on the ring's geometry. In a recent study on the antifungal properties of furanone derivatives, a complex of a related compound with its target enzyme, Lanosterol 14 α-demethylase, was subjected to molecular dynamics simulation to assess its stability and interactions within the binding site. researchgate.net This demonstrates the application of MD simulations to understand how molecules like this compound interact with biological targets on a dynamic level. researchgate.net Such simulations can reveal key intermolecular interactions, like those involving the phenyl group or the carbonyl oxygen, that stabilize binding.

Derivatization Strategies and Synthetic Utility of 5 Phenyl 3h Furan 2 One in Complex Molecule Synthesis

Strategic Derivatization for Novel Heterocyclic Scaffold Construction

The ester moiety within the 2(3H)-furanone ring is a prime target for nucleophilic attack, particularly by nitrogen-containing reagents. ekb.eg This reactivity facilitates ring-opening and subsequent transformation into various heterocyclic frameworks. researchgate.net Additionally, the α-hydrogens are susceptible to deprotonation under appropriate conditions, allowing for electrophilic substitution. ekb.eg These reactive sites are instrumental in the strategic derivatization of 5-phenyl-3H-furan-2-one for the construction of novel heterocyclic scaffolds.

Pyrrolidinone Derivatives Synthesis

The synthesis of pyrrolidinone derivatives from furanones is a well-established transformation. For instance, microwave-assisted, solvent-free, one-pot reactions of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with amines, urea, and thiourea (B124793) have yielded novel hydroxypyrrolidinone derivatives. ekb.eg This method offers significant purity and yield under eco-friendly conditions. ekb.eg The proposed mechanism involves an intramolecular nucleophilic attack on the carbonyl carbon by the nitrogen's lone pair of electrons, leading to ring closure and the formation of the hydroxyl group. ekb.eg Furthermore, 1,4,5-trisubstituted pyrrolidine-2,3-diones have been synthesized from 3-pyrroline-2-one (B142641) derivatives and aliphatic amines. jst-ud.vn

Pyrazole (B372694) and Pyridazinone Derivatives Synthesis

The furanone ring can be readily converted into pyrazole and pyridazinone structures. The reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acid hydrazides, which are key intermediates for synthesizing pyrazole derivatives. researchgate.net In another approach, the reaction of furandione with 2,4,6-trichlorophenylhydrazine (B147635) produced 1H-pyrazole-3-carboxylic acid alongside a pyridazinone derivative. tubitak.gov.tr The yield of the pyridazinone derivative was observed to increase with prolonged reaction times. tubitak.gov.tr

Similarly, pyridazinone derivatives can be synthesized by reacting 2(3H)-Furanones with hydrazine hydrate in n-propanol. tandfonline.com For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds are prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol. nih.gov These pyridazinones can be further modified; for instance, reaction with phosphorus oxychloride can yield 3-chloropyridazine (B74176) derivatives. nih.gov

| Starting Material | Reagent | Product | Reference |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |

| 3-Arylazo-5-phenyl-2(3H)-furanones | Hydrazine hydrate | Pyrazole derivatives | researchgate.net |

| 2(3H)-Furanones | Hydrazine hydrate | 5-(substituted-benzyl)-3-aryl-1,6-dihydro-6-pyridazinone | tandfonline.com |

| Furandione | 2,4,6-trichlorophenylhydrazine | 1H-pyrazole-3-carboxylic acid and Pyridazinone derivative | tubitak.gov.tr |

Oxadiazole, Triazole, and Thiazolidine (B150603) Derivatives Synthesis

This compound and its derivatives serve as precursors for a variety of other five-membered heterocycles. For instance, 3-arylazo-5-phenyl-2(3H)-furanones can be converted into 1,3,4-oxadiazoles and 1,2,4-triazoles through their acid hydrazide intermediates. researchgate.net Similarly, 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its hydrazide have been used to construct 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

The synthesis of thiazolidinone derivatives is also achievable. For example, 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one has been utilized to prepare thiazolidine derivatives. nih.gov Another route involves the Knoevenagel condensation of thiazolidine-2,4-dione with furan-2-aldehyde, followed by coupling with various alkyl or aryl halides to produce a range of thiazolidine derivatives. ijper.org

| Starting Material | Product Heterocycle | Reference |

| 3-Arylazo-5-phenyl-2(3H)-furanones | 1,3,4-Oxadiazole, 1,2,4-Triazole | researchgate.net |

| 3-(Indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | 1,3,4-Oxadiazole, 1,2,4-Triazole | researchgate.net |

| 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one | Thiazolidine | nih.gov |

| Thiazolidine-2,4-dione and Furan-2-aldehyde | Thiazolidine | ijper.org |

Other Heterocyclic Annulation Strategies

The synthetic utility of this compound extends to other annulation strategies. For example, it has been used in reactions with pyrazole-3(5)-diazonium salts, which, after intramolecular heterocyclization, furnish furo[2,3-e]pyrazolo[5,1-c] researchgate.netnih.govCurrent time information in Bangalore, IN.triazines. researchgate.net Furthermore, new N′-substituted 2-(2-(diarylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enehydrazides have been synthesized through the ring-opening reaction of 3-diarylmethylenehydrazono-5-tert-butyl-3H-furan-2-ones with various acid hydrazides. researchgate.net

This compound as a Versatile Building Block in Organic Synthesis

The inherent chemical properties of this compound make it a versatile building block in organic synthesis. biosynth.comalfa-chemistry.com Its ability to undergo ring-opening and subsequent cyclization reactions with various nucleophiles is a key feature. researchgate.net For example, its reaction with hydrazine hydrate can lead to the formation of pyridazinone derivatives. nih.gov The furanone ring can also be a precursor for other heterocyclic systems like pyrazoles and oxadiazoles. researchgate.net

The reactivity of the furanone scaffold has been exploited in the synthesis of a variety of heterocyclic compounds. For instance, 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone has been utilized to construct pyridazin-3(4H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, all bearing an indolyl moiety. researchgate.net

Applications in the Synthesis of Complex Organic Architectures and Natural Product Analogues

The derivatization of this compound has led to the synthesis of complex organic architectures and analogues of natural products. The furanone core is found in various natural products, and its synthetic analogues have been explored for their biological activities. nih.gov For instance, furanone-based natural product analogues have been synthesized and studied for their quorum sensing antagonist activity. nih.gov

Furthermore, the reaction of pyrazolyl-substituted 2(3H)-furanone with different nitrogen nucleophiles has yielded pyrrolone and benzoxazinone (B8607429) derivatives. researchgate.net The resulting acid hydrazide can be further reacted to produce thiazolidinone, oxadiazole, and pyridazinone derivatives. researchgate.net The interaction of 3-bromodihydrofuran-2(3H)-one with 1,2,4-triazole-3(5)-thiole leads to the formation of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one through an SN process. mdpi.com

Future Research Directions and Emerging Trends in 5 Phenyl 3h Furan 2 One Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

A primary focus of future research is the design of highly efficient and selective catalysts for transformations involving the 5-Phenyl-3H-furan-2-one scaffold. While significant progress has been made, the quest for catalysts that offer superior control over stereochemistry and reaction pathways continues.

Emerging research is centered on both metal-based and organocatalytic systems. benthamdirect.com In metal catalysis, there is a trend towards using earth-abundant and less toxic metals. For instance, copper-catalyzed asymmetric reactions, such as those employing Cu(I)–Fesulphos complexes, have proven effective for vinylogous Mannich reactions of butenolides. nih.govacs.org Similarly, scandium(III) complexes with N,N'-dioxides have been used to catalyze the addition of γ-butenolides to ketimines, yielding products with adjacent quaternary and tertiary stereocenters with high selectivity. nih.govacs.org Looking forward, the development of catalysts based on metals like rhodium(III) and iridium(III) is expected to unlock novel C-H activation and functionalization pathways for the furanone ring system. bohrium.com

Organocatalysis represents a parallel and rapidly growing field. Chiral organocatalysts offer a metal-free alternative for enantioselective synthesis, which is highly desirable for producing biologically active compounds. benthamdirect.com Future work will likely involve creating more sophisticated bifunctional organocatalysts that can activate both the furanone substrate and the reacting partner simultaneously, leading to enhanced reactivity and stereocontrol in reactions like vinylogous aldol (B89426) and Michael additions. benthamdirect.combohrium.com

| Catalyst System | Reaction Type | Substrate(s) | Key Findings |

| Cu(I)–Fesulphos complex / AgClO₄ | Asymmetric Vinylogous Mannich (VM) Reaction | Butenolides, N-(2-thienyl)sulfonylimines | The 2-(thienyl)sulfonyl group is crucial for reactivity and selectivity through chelation. nih.govacs.org |

| N,N′-dioxide–Sc(III) complex | Asymmetric Mannich-Type Reaction | γ-Butenolide, N-Thiophosphinoyl Ketimines | Enables access to chiral δ-amino γ,γ-disubstituted butenolides with excellent diastereo- and enantioselectivities. nih.govacs.org |

| Cp*Rh(III) catalyst | C–H Alkylation | 3-phenylbenzo[d] benthamdirect.comacs.orgCurrent time information in Vanderburgh County, US.triazin-4(3H)-one, Carbonyl sulfoxonium ylide | Demonstrates novel C-H functionalization pathways applicable to related heterocyclic systems. bohrium.com |

| Triethylamine | Annulation | 4-hydroxy-6-methylpyridin-2(1H)-ones, Nitrostyrenes | An effective and simple organic base for synthesizing fused furo[3,2-c]pyridin-4(5H)-one derivatives under mild conditions. bohrium.com |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous-flow chemistry and automated synthesis platforms is a major emerging trend set to revolutionize the synthesis of this compound and its derivatives. sci-hub.se Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. sci-hub.sebeilstein-journals.org

For furanone chemistry, flow technology is particularly promising for reactions that are difficult to control in batch, such as photochemical transformations. Microcapillary reactors, for example, ensure efficient light penetration for UVC-induced [2+2]-photocycloadditions, leading to faster conversions and higher product purity by minimizing the decomposition of photoproducts. beilstein-journals.org Furthermore, continuous-flow setups have been shown to significantly improve the yields of multi-step syntheses, such as the conversion of 1,3-dienes to 2,5-diaryl furans, by allowing for the in-situ formation and use of unstable intermediates without isolation. acs.org

Automated synthesis platforms, like the Vapourtec R-series, combined with in-line analysis techniques (e.g., FlowIR®), enable high-throughput screening of reaction conditions and rapid optimization. rsc.org This approach can accelerate the discovery of new reactions and the development of robust synthetic routes for furanone-based compounds. The future will see more multistep, automated flow syntheses designed for the on-demand production of furanone libraries for biological screening. rsc.org

Advanced Theoretical Modeling and Predictive Chemistry

Theoretical and computational chemistry are becoming indispensable tools for guiding experimental research in furanone chemistry. Advanced modeling techniques provide deep insights into reaction mechanisms, predict molecular properties, and facilitate the rational design of new derivatives and catalysts.

Density Functional Theory (DFT) calculations are frequently used to investigate reaction pathways and transition states. For example, theoretical studies on the thermal decomposition of furanones have elucidated the complex mechanisms of isomerization and fragmentation, revealing that 2(3H)-furanones can convert to the more stable 2(5H)-isomers via an open-ring ketenoic aldehyde intermediate. researchgate.net Such calculations are crucial for understanding reactivity and controlling product formation in high-temperature reactions.

Predictive chemistry models are also being applied to forecast the biological activity and pharmacokinetic profiles of novel furanone derivatives. ccij-online.org Molecular docking simulations can predict how these compounds might bind to biological targets, such as enzymes or protein receptors. ccij-online.orgnih.gov For instance, theoretical evaluations have been used to screen furanone derivatives as potential inhibitors of the Eag-1 cancer-related protein channel and to study their binding mechanisms to SARS-CoV-2 proteases. ccij-online.orgnih.gov The use of SwissADME and other computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties is becoming a standard step in the early-stage design of new therapeutic agents based on the furanone scaffold. ccij-online.org

| Modeling Technique | Application Area | Key Insights |

| DFT (CBS-QB3, M06-2X) | Reaction Mechanism | Elucidated the interconversion pathway between 2(3H)- and 2(5H)-furanones via a ring-opened intermediate. researchgate.net |

| Molecular Docking | Drug Discovery | Predicted binding interactions of furanone derivatives with protein targets like Eag-1 and SARS-CoV-2 main protease. ccij-online.orgnih.gov |

| Pharmacophore Modeling | Drug Design | Constructed hypothetical pharmacophore models based on known active compounds to guide the design of new antiviral furanones. nih.gov |

| SwissADME | Pharmacokinetics | Theoretically determined the pharmacokinetic parameters of furanone derivatives to assess their drug-likeness. ccij-online.org |

Exploration of New Reactivity Modes and Synthetic Applications

While the established reactivity of this compound is well-documented, a significant future trend lies in the exploration of novel reactivity modes. The furanone ring is a versatile building block, and researchers are continuously finding new ways to harness its synthetic potential. bohrium.comresearchgate.net

One exciting area is the use of furanones in higher-order cycloaddition reactions. Under basic conditions, 5-substituted-furan-2(3H)-ones can act as 2π-components, reacting with 8,8-dicyanoheptafulvene in a formal [8+2]-cycloaddition to generate complex polycyclic systems. acs.org Although the reaction with 5-phenylfuran-2(3H)-one itself was reported as unsuccessful under the initial conditions, further optimization could unlock this pathway, providing rapid access to unique molecular scaffolds. acs.org

Another major avenue of research is the strategic ring-opening of the furanone lactone. This facile reaction, typically initiated by nitrogen nucleophiles like hydrazine (B178648) or benzylamine, serves as a powerful method for converting the furanone core into other important heterocyclic systems. tandfonline.comresearchgate.net For example, reacting 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one with hydrazine hydrate (B1144303) yields an acid hydrazide, which is a key intermediate for synthesizing 1,3,4-oxadiazoles and aminotriazoles. researchgate.net This ring-transformation strategy is a cornerstone for generating molecular diversity and will continue to be exploited for the synthesis of novel azaheterocycles with potential biological activities. researchgate.netresearchgate.net The concept of molecular hybridization, where the furanone scaffold is combined with other pharmacophores, is also gaining traction as a strategy to develop new therapeutic agents with improved or synergistic activities. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Phenyl-3H-furan-2-one in laboratory settings?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity) and catalytic systems. For example, substituting electron-withdrawing or donating groups on the phenyl ring can alter reaction kinetics and yields . Additionally, cyclization reactions involving γ-keto acids or lactonization pathways should be monitored for regioselectivity, as competing reactions may lead to byproducts like 5-phenylfuran-2-carboxylic acid derivatives .

Q. How can structural differences between this compound and its analogs influence experimental outcomes?

Methodological Answer: Structural variations (e.g., carboxylic acid or carbonyl chloride substituents) significantly affect acidity, electrophilicity, and biological activity. For instance:

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer: Begin with in vitro assays targeting enzymes or receptors implicated in diseases (e.g., cancer or microbial infections). For antimicrobial studies, use broth microdilution assays to determine minimum inhibitory concentrations (MICs). Structure-activity relationship (SAR) studies should compare analogs like 5-phenyl-2-furoic acid to isolate the role of the lactone ring in bioactivity .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and antioxidative potential of this compound?

Methodological Answer: Density functional theory (DFT) calculations reveal molecular orbital energies (HOMO-LUMO gaps), ionization potentials, and electron affinities. For 5-phenyl derivatives, computational models show a narrower HOMO-LUMO gap (~4.5 eV) compared to methyl-substituted analogs, correlating with higher antioxidative capacity due to improved electron donation . Solvent effects should be modeled using polarizable continuum models (PCM) to approximate physiological conditions .

Q. What reaction mechanisms explain the formation of this compound in cyclization pathways?

Methodological Answer: The Feist-Benary reaction is a plausible mechanism for synthesizing furanone derivatives. For example, cyclization of (2,4-dioxobutylidene)phosphoranes under basic conditions forms the furanone core. Isotopic labeling (e.g., ¹⁸O tracing) can confirm lactone ring closure via intramolecular esterification . Competing pathways, such as Diels-Alder reactions, must be suppressed using sterically hindered substrates .

Q. How should researchers address contradictions in toxicity data for this compound isomers?

Methodological Answer: Isomeric mixtures (e.g., 3H- vs. 5H-furan-2-one) can confound toxicity assessments. Use chromatographic separation (HPLC or GC-MS) to isolate isomers, followed by in vitro genotoxicity assays (e.g., Ames test) for individual evaluation. The European Food Safety Authority (EFSA) mandates this approach for compounds like 5-pentyl-3H-furan-2-one, where isomer-specific data gaps exist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.